molecular formula C8H8ClNO2 B1589674 Ethyl 6-chloropicolinate CAS No. 21190-89-6

Ethyl 6-chloropicolinate

Cat. No. B1589674
CAS RN: 21190-89-6
M. Wt: 185.61 g/mol
InChI Key: ORSVWYSFUABOQU-UHFFFAOYSA-N
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Description

Ethyl 6-chloropicolinate is a biochemical used for proteomics research . It has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 .


Synthesis Analysis

The synthesis of Ethyl 6-chloropicolinate involves two stages . In the first stage, 6-chloropicolinic acid is combined with ethanol and toluene in the presence of sulfuric acid and heated to reflux for three hours . The reaction mixture is then cooled to ambient temperature. In the second stage, the resulting oil is taken up in ethyl acetate, washed with 10% aqueous potassium carbonate, dried over sodium sulfate, and concentrated under reduced pressure to yield Ethyl 6-chloropicolinate .


Molecular Structure Analysis

The molecular structure of Ethyl 6-chloropicolinate consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 6-chloropicolinate has a molecular weight of 185.61 . It is stored in an inert atmosphere at room temperature . The boiling point is not specified in the search results .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 6-chloropicolinate has been utilized in the synthesis of heterocyclic compounds. One notable application is its role in the synthetic approach to camptothecin, a compound with significant medicinal potential. The process involves esterification and subsequent reactions leading to various intermediate compounds, ultimately yielding a camptothecin analogue (Kametani, 1970).

Molluscicidal Properties

Research on thiazolo[5,4-d]pyrimidines, which have been shown to possess molluscicidal properties, incorporated ethyl 6-chloropicolinate in their synthesis. The compound's role in the synthesis of derivatives with potential applications in controlling snail populations relevant to schistosomiasis control is noteworthy (El-bayouki & Basyouni, 1988).

Herbicide and Plant Physiology

Ethyl 6-chloropicolinate's derivatives have been studied for their impact on plant physiology and as potential herbicides. For instance, chlorimuron-ethyl, a derivative, is a herbicide that affects soil microbial communities and plant growth. Research has explored its biodegradation and detoxification, highlighting its role in agricultural soil management (Pan et al., 2018).

Spectroscopic Studies

The compound has been subject to vibrational spectroscopic studies, such as FT-IR and FT-Raman, to understand its structural and physicochemical properties. These studies are crucial for predicting vibrational spectra and understanding the molecular structure of ethyl 6-chloropicolinate and its derivatives (Karabacak et al., 2016).

Corrosion Inhibition

Ethyl 6-chloropicolinate derivatives have also been investigated for their potential as corrosion inhibitors. Research involving ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a related compound, demonstrated its effectiveness in inhibiting corrosion in specific environments, offering insights into novel applications in material science (Ghazoui et al., 2017).

Safety And Hazards

Ethyl 6-chloropicolinate is labeled with a warning signal word . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

ethyl 6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSVWYSFUABOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453804
Record name Ethyl 6-chloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloropicolinate

CAS RN

21190-89-6
Record name Ethyl 6-chloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-chloropicolinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

14.1 g (0.0895 mole) of 2-chloro-6-hydroxycarbonylpyridine in 133 ml of a solution of HCl in ethanol is heated for 8 hours under reflux. The solvent is evaporated off, ethyl acetate added and the mixture washed with a solution of bicarbonate. The solvent is further evaporated and the reaction product purified by flash chromatography (cyclohexane/ethyl acetate=7/3). The required product is obtained.
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
133 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 6-chloropicolinic acid (5.01 g, 31.8 mmol) in EtOH (100 mL) was added concentrated HCl (6 mL, 78 mmol). The reaction was heated to reflux for overnight, cooled to ambient temperature and concentrated under reduced pressure. The residue was dissolved in DCM (100 mL) and NaOH (2M) aqueous solution was added until pH=8. The aqueous layer was then extracted with DCM. The combined organic extracts were combined, dried (Na2SO4) and concentrated under reduced pressure to give the desired product (85%).
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

A flask equipped with a condenser was charged with 6-chloropicolinic acid (23.5 g, 149 mmol), 100 mL of ethanol and 400 mL of toluene. To this was added 4 mL of sulfuric acid and the mixture was warmed to reflux for three hours, and then allowed to cool to ambient temperature. The reaction mixture was concentrated under reduced pressure and the resulting oil was taken up in 200 mL of ethyl acetate, washed with 10% aqueous potassium carbonate, dried over sodium sulfate and concentrated under reduced pressure to give 26 g of ethyl 6-chloropicolinate (94%).
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-chloropicolinate
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Citations

For This Compound
6
Citations
T Kametani, H Nemoto, H Takeda, S Takano - Tetrahedron, 1970 - Elsevier
Picolinic acid 1-oxide (III) was esterified with thionyl chloride and ethanol to the ester IV, whose treatment with phosphoryl chloride gave ethyl 6-chloropicolinate (V). Hydrolysis of V with …
Number of citations: 32 www.sciencedirect.com
KY Lee, KS Lee, C Jin, YS Lee - European journal of medicinal chemistry, 2009 - Elsevier
… Ethyl 2-picolinate 4 was reacted with m-chloroperoxybenzoic acid to form the corresponding N-oxide 5, which when treated with phosphoryl chloride gave ethyl 6-chloropicolinate 6. …
Number of citations: 10 www.sciencedirect.com
D Trawny, V Kunz, HU Reissig - European Journal of Organic …, 2014 - Wiley Online Library
… We therefore attempted the preparation of 6,6″-dichloro-substituted terpyridyl nonaflate 8 by starting from ethyl 6-chloropicolinate and then planned to introduce different substituents …
MWD Perry, K Bjorhall, P Bold, M Brulls… - Journal of Medicinal …, 2021 - ACS Publications
… Propane-1,3-diamine (1.6 g, 21.5 mmol) was added to ethyl 6-chloropicolinate (1.0 g, 5.4 mmol) in DCM (10 mL). The resulting mixture was stirred at RT overnight, and then the solvent …
Number of citations: 20 pubs.acs.org
T Kametani, H Nemoto, H Takeda, S Takano - Tetrahedron, 1970 - Elsevier Science
Number of citations: 0
S Liu - 2016 - refubium.fu-berlin.de
In der vorliegenden Arbeit werden zwei Methoden der C‒H-Funktionalisierung von Pyri-din-N-oxiden beschrieben. Synthese von Tetrazolpyridinen, mit neuer C‒N-Bindung, mittels …
Number of citations: 2 refubium.fu-berlin.de

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